2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine
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Overview
Description
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine is a chemical compound with the molecular formula C11H24N2 It is a derivative of piperidine, a common structural motif in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to and is activated by the body’s natural pain-relieving compounds known as endorphins, as well as certain external opioid drugs.
Mode of Action
This compound acts as a high-affinity antagonist for the KOR . This means it binds to the KOR with high affinity but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other compounds. It has a much lower affinity for the μ-opioid receptors (MORs), and negligible affinity for δ-opioid receptors .
Biochemical Pathways
By acting as a kor antagonist, it likely affects theendogenous opioid system , which plays a role in pain regulation, mood control, and addiction .
Pharmacokinetics
As a kor antagonist, its bioavailability and pharmacokinetic properties would be crucial for its potential therapeutic applications .
Result of Action
In animal models, this compound has demonstrated antidepressant-like efficacy and the ability to attenuate the behavioral effects of stress . It also showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine typically involves the reaction of 1-methylpiperidine with 2-methylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-((2’-pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: A high-affinity antagonist selective for κ-opioid receptors.
N-methyl-1-(pyridin-2-yl)methanamine: Another piperidine derivative with different pharmacological properties.
Uniqueness
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine is unique due to its specific structural features and the resulting chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[(1-methylpiperidin-4-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVEEVWXKJISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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